2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
This compound features a thiazolo[4,5-d]pyridazin-4-one core fused with a phenyl group at position 7 and a methyl group at position 2. Thiazolo-pyridazinones are known for diverse pharmacological properties, including anticancer and antimicrobial activities . The tetrahydroquinoline moiety may improve lipophilicity and binding affinity, making it a candidate for further biological evaluation.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-24-21-22(30-15)20(17-9-3-2-4-10-17)25-27(23(21)29)14-19(28)26-13-7-11-16-8-5-6-12-18(16)26/h2-6,8-10,12H,7,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWEBOXMTUEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole and pyridazine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thiourea, hydrazine, and various aldehydes or ketones. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography: Programs like SHELX and ORTEP are standard for resolving complex heterocyclic structures. The target compound’s tetrahydroquinoline group may introduce torsional strain, complicating crystal packing .
- Hydrogen Bonding: The oxo group at position 5 and tetrahydroquinoline’s NH groups could form intermolecular H-bonds, stabilizing crystal lattices or target binding .
Biological Activity
The compound 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic molecule characterized by its unique structural features that include thiazole and pyridazine rings. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Formula: C21H18N4O2S2
Molecular Weight: 418.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and pyridazine moieties facilitate binding to these targets, modulating various biochemical pathways. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell cycle and apoptosis. In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study conducted on mice models showed that administration of this compound significantly reduced tumor size in xenograft models of breast cancer.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the intrinsic pathway, leading to increased levels of cytochrome c and activation of caspases.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Various analogs have been synthesized and tested for improved efficacy against specific molecular targets.
Synthesis Pathways
The synthesis involves multi-step organic reactions starting from readily available quinoline derivatives. Key reagents include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions.
- Reagents : Various nucleophiles for substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
